Reaction Suitability: Z-His-OH Is Exclusively Compatible with Solution-Phase and Boc-SPPS Workflows
Z-His-OH is specified by major chemical vendors (Sigma-Aldrich, Merck Millipore) as having reaction suitability exclusively for solution-phase peptide synthesis and Boc solid-phase peptide synthesis . In contrast, Fmoc-His(Trt)-OH is designed specifically for Fmoc-based SPPS and is incompatible with Boc-SPPS deprotection conditions (e.g., TFA) [1]. This divergent compatibility establishes Z-His-OH as a mandatory building block for solution-phase and Boc-SPPS methodologies, not a substitute for Fmoc-protected histidine derivatives.
| Evidence Dimension | Reaction suitability / synthetic methodology compatibility |
|---|---|
| Target Compound Data | Reaction type: solution phase peptide synthesis; Boc solid-phase peptide synthesis (vendor-specified) |
| Comparator Or Baseline | Fmoc-His(Trt)-OH: Fmoc solid-phase peptide synthesis only (incompatible with Boc/TFA conditions) |
| Quantified Difference | Orthogonal protection strategy; Z-group cleaved by H₂/Pd-C or HBr/TFA; Fmoc-group cleaved by piperidine/DMF |
| Conditions | Vendor technical datasheets; peptide synthesis protection group selection frameworks |
Why This Matters
Procurement of Z-His-OH is non-negotiable for laboratories executing solution-phase or Boc-SPPS synthesis; Fmoc-protected histidine derivatives cannot be substituted due to orthogonal deprotection requirements.
- [1] CNKI Journal. 保护氨基酸Fmoc-His(Trt)-OH的合成方法优化, Chemical World, Issue 09, 2008. View Source
